molecular formula C13H18O B13775243 1-Phenylheptan-2-one CAS No. 6683-94-9

1-Phenylheptan-2-one

Cat. No.: B13775243
CAS No.: 6683-94-9
M. Wt: 190.28 g/mol
InChI Key: TVCMOCBSBAVAJX-UHFFFAOYSA-N
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Description

1-Phenylheptan-2-one is an organic compound with the molecular formula C13H18O. It is a ketone with a phenyl group attached to the second carbon of a heptane chain. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

1-Phenylheptan-2-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of benzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H6+C7H15COClAlCl3C6H5COC7H15+HCl\text{C}_6\text{H}_6 + \text{C}_7\text{H}_{15}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}_7\text{H}_{15} + \text{HCl} C6​H6​+C7​H15​COClAlCl3​​C6​H5​COC7​H15​+HCl

In industrial settings, this compound can be produced through the catalytic hydrogenation of 1-phenyl-2-heptene. This method involves the use of a palladium catalyst under high pressure and temperature conditions.

Chemical Reactions Analysis

1-Phenylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-phenylheptanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 1-phenylheptan-2-ol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, forming various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenylheptan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

1-Phenylheptan-2-one can be compared with similar compounds such as 1-Phenylpropan-2-one and 1-Phenylbutan-2-one. These compounds share a similar structure but differ in the length of the alkyl chain. The unique properties of this compound, such as its higher molecular weight and distinct aromatic characteristics, make it suitable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

  • 1-Phenylpropan-2-one
  • 1-Phenylbutan-2-one
  • 1-Phenylpentan-2-one

Properties

CAS No.

6683-94-9

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-phenylheptan-2-one

InChI

InChI=1S/C13H18O/c1-2-3-5-10-13(14)11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3

InChI Key

TVCMOCBSBAVAJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC1=CC=CC=C1

Origin of Product

United States

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